

# melting point and boiling point of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

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## Compound of Interest

Compound Name: 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Cat. No.: B3021471

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An In-depth Technical Guide to the Physicochemical Characterization of **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde**

## Abstract

This technical guide provides a comprehensive overview of the determination and significance of the melting and boiling points of **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde** (CAS No: 6284-92-0). Primarily serving as a crucial intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, a precise understanding of its physical properties is paramount for its application in process chemistry, quality control, and drug development.<sup>[1][2]</sup> This document details the theoretical underpinnings, validated experimental protocols, and structural-property relationships that define the phase transitions of this compound. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's fundamental characteristics.

## Introduction: The Significance of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

**3-Hydroxy-4-methoxy-2-nitrobenzaldehyde** is a polysubstituted aromatic aldehyde. Its molecular structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, makes it a versatile precursor for the synthesis of more complex molecules.<sup>[1][2]</sup> These functional groups allow for selective chemical modifications, rendering it a valuable building block in the

development of bioactive compounds, including antimicrobial and anti-inflammatory agents, as well as in the synthesis of specialized dyes.[1][2]

The melting and boiling points are critical physical constants that provide a primary indication of a substance's purity. For a crystalline solid, a sharp, well-defined melting point range is indicative of high purity, whereas impurities typically cause a depression and broadening of this range.[3][4] The boiling point, especially for a compound with a high molecular weight, provides insight into the intermolecular forces at play and dictates the conditions required for purification by distillation and for its handling in high-temperature reactions.

## Core Physicochemical Properties

The fundamental physical properties of **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde** are summarized below. These values serve as the benchmark for experimental verification.

| Property          | Value                                         | Source(s) |
|-------------------|-----------------------------------------------|-----------|
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> NO <sub>5</sub> | [1][5]    |
| Molecular Weight  | 197.15 g/mol                                  | [1][2]    |
| Appearance        | Solid                                         | [6][7]    |
| CAS Number        | 6284-92-0                                     | [6]       |
| Melting Point     | 147-148 °C                                    | [1]       |
| Boiling Point     | 343.1 °C (at 760 mmHg)                        | [1]       |

## Determination of the Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[4] This transition occurs when the thermal energy overcomes the intermolecular forces holding the molecules in a fixed crystal lattice. For **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde**, the presence of a hydroxyl group allows for hydrogen bonding, while the polar nitro and aldehyde groups contribute to strong dipole-dipole interactions. These combined forces result in a relatively high melting point of 147-148 °C.

Two primary methods are employed for the accurate determination of the melting point: the capillary method (using a Thiele tube or a modern digital apparatus) and Differential Scanning Calorimetry (DSC).

## Protocol 1: Capillary Melting Point Determination (Thiele Tube Method)

This classical method relies on indirect heating of a small sample in a capillary tube via a circulating oil bath, ensuring a slow and uniform temperature increase.<sup>[6]</sup>

Methodology:

- **Sample Preparation:** Ensure the **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde** sample is completely dry and finely powdered. Introduce a small amount into a glass capillary tube (sealed at one end) to a height of 2-3 mm.<sup>[8]</sup> Pack the sample tightly by tapping the tube.<sup>[1]</sup>
- **Apparatus Setup:** Attach the capillary tube to a calibrated thermometer using a small rubber band, aligning the sample with the thermometer bulb.<sup>[6]</sup><sup>[9]</sup> The rubber band must remain above the level of the heating oil to prevent it from softening and failing.
- **Heating:** Immerse the thermometer and attached capillary into a Thiele tube containing silicone oil, ensuring the sample is positioned centrally within the main body of the tube.<sup>[1]</sup>
- **Observation:** Gently heat the side arm of the Thiele tube with a microburner.<sup>[1]</sup> The unique shape of the tube promotes natural convection currents, ensuring uniform heating of the oil.<sup>[3]</sup> Heat rapidly to about 15-20 °C below the expected melting point (approx. 130 °C), then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).<sup>[1]</sup> The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow ( $\leq 2$  °C).<sup>[3]</sup>

## Protocol 2: Differential Scanning Calorimetry (DSC)

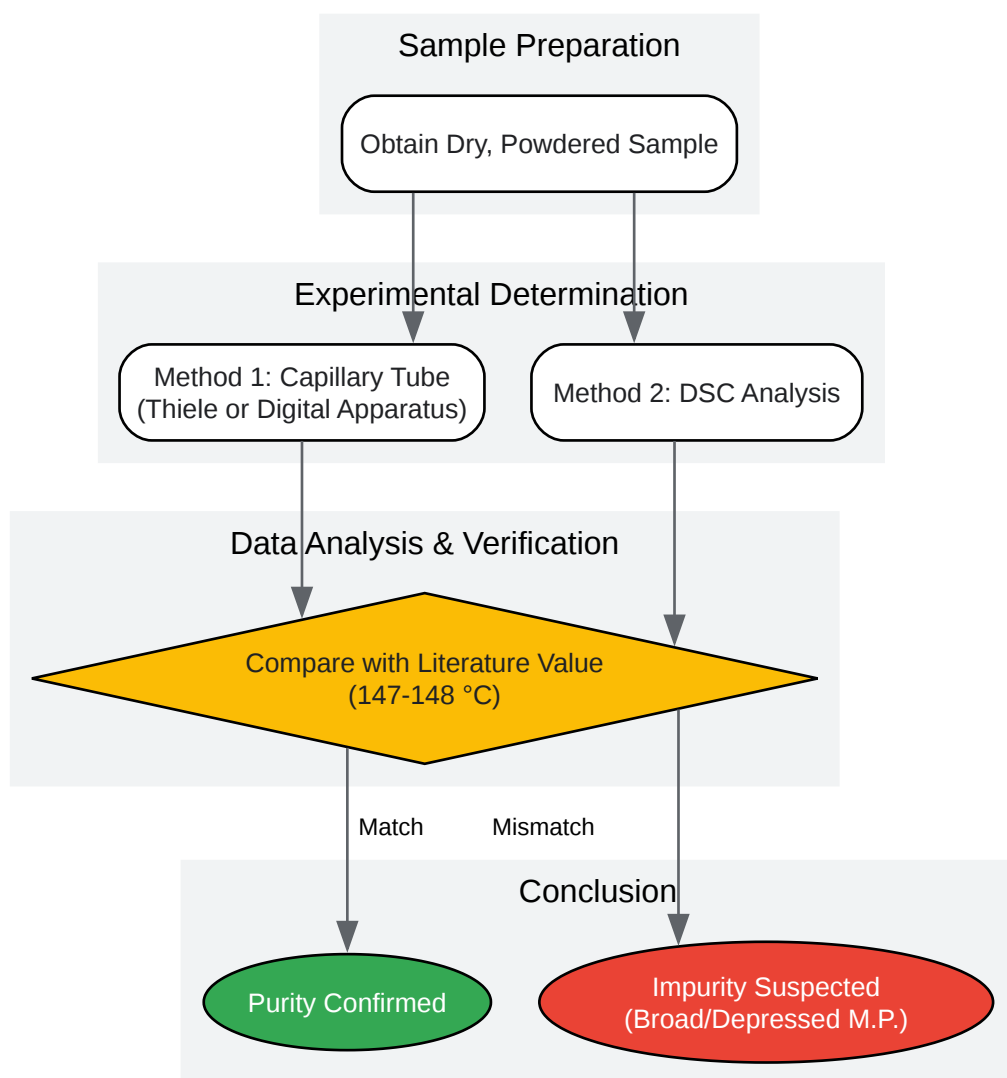
DSC is a highly precise thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.<sup>[10]</sup><sup>[11]</sup> It provides a quantitative measure of the energy absorbed during melting (enthalpy of fusion).

#### Methodology:

- **Sample Preparation:** Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell. Program the instrument to heat at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
- **Analysis:** The instrument heats both pans, and the added heat required to maintain the sample pan at the same temperature as the reference pan during the phase transition is measured.[\[12\]](#)[\[13\]](#)
- **Data Interpretation:** The melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

## Workflow for Melting Point Verification

The following diagram illustrates the logical workflow for determining and verifying the melting point of a new batch of **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde**.



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Caption: Workflow for Melting Point Determination and Purity Assessment.

## Determination of the Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] Due to its high molecular weight and strong intermolecular forces, **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde** has a high boiling point of 343.1 °C at standard pressure (760 mmHg).[1] Experimental determination at this temperature can be challenging and may risk decomposition of the compound. Therefore, boiling point determination is often performed under reduced pressure.

## Protocol: Micro-Boiling Point Determination (Capillary Method)

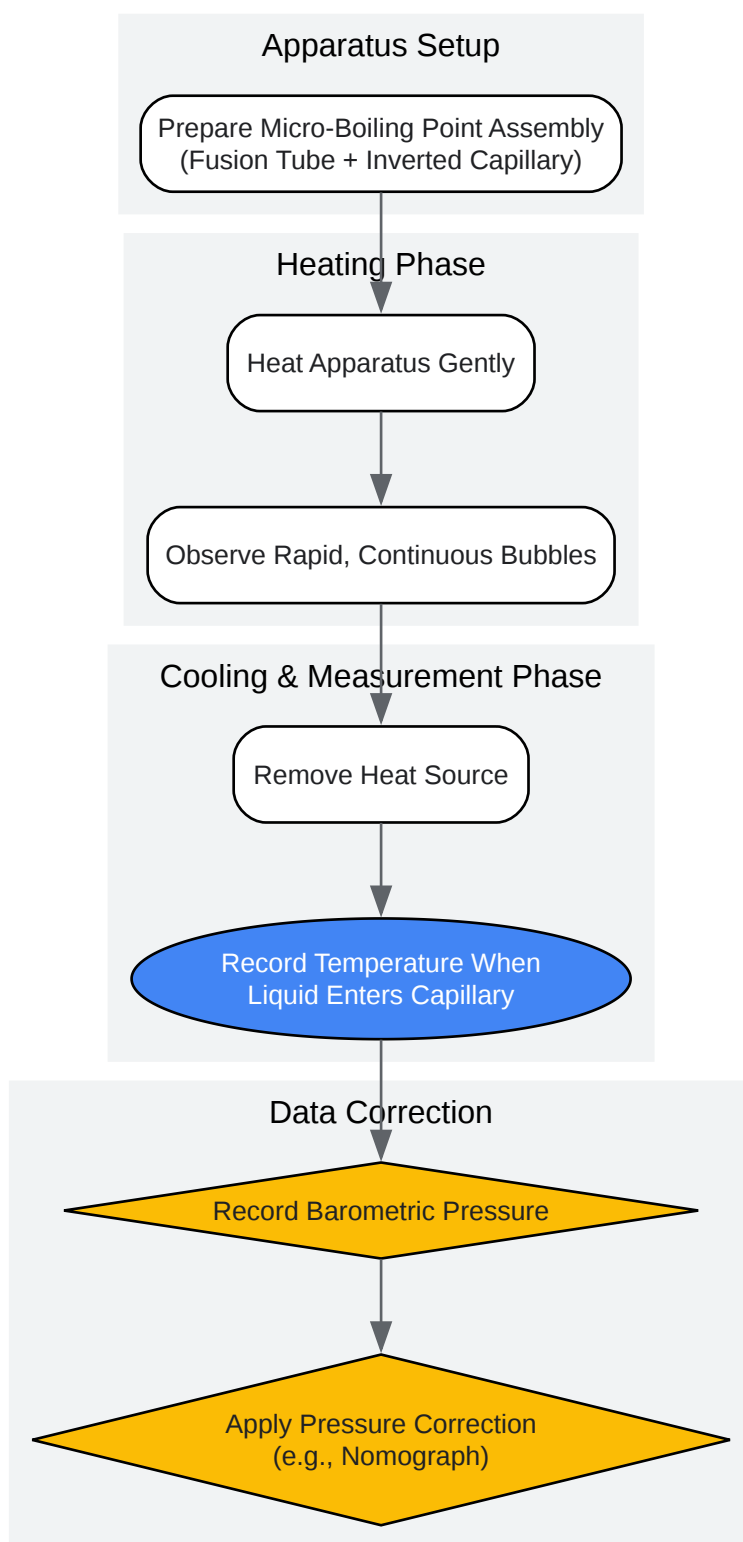
This method is ideal for small sample quantities and avoids the need for a full distillation setup.  
[\[15\]](#)

Methodology:

- **Apparatus Setup:** Place a few drops of the molten **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde** into a small fusion tube. Insert a capillary tube, sealed at one end, into the fusion tube with the open end down.[\[16\]](#)
- **Heating Assembly:** Attach the fusion tube to a thermometer and place the assembly in a Thiele tube or other heating apparatus.
- **Heating and Observation:** Heat the apparatus. As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.[\[17\]](#) Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the liquid's vapor has displaced all the air and the temperature is slightly above the boiling point.
- **Cooling and Measurement:** Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The moment the vapor pressure inside the capillary becomes less than the external pressure, the liquid will be drawn up into the capillary tube.[\[17\]](#) The temperature at which the liquid just begins to enter the capillary is the boiling point at that pressure.[\[15\]](#)
- **Pressure Correction:** Record the ambient barometric pressure. If the determination is not performed at 760 mmHg, a nomograph or pressure correction formula should be used to estimate the normal boiling point. A liquid's boiling point decreases as the external pressure is lowered.[\[14\]](#)[\[18\]](#)

## Workflow for Boiling Point Determination

The following diagram outlines the process for determining the boiling point of a high-boiling liquid.



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Caption: Workflow for Micro-Boiling Point Determination.

## Conclusion

The melting point of 147-148 °C and the normal boiling point of 343.1 °C are defining physical characteristics of **3-Hydroxy-4-methoxy-2-nitrobenzaldehyde**. The protocols detailed in this guide, from the classical Thiele tube method to modern DSC analysis, provide robust and verifiable means for confirming these values. For researchers in drug discovery and process chemistry, the precise determination of these properties is a non-negotiable first step in quality assurance, ensuring the integrity of starting materials and the reproducibility of synthetic protocols.

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